3-ethyl-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-ethyl-1,2-oxazole-5-sulfonyl chloride is an organic compound that belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of an ethyl group at the third position and a sulfonyl chloride group at the fifth position of the oxazole ring. It is a versatile intermediate used in various chemical syntheses due to its reactive sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,2-oxazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as α-haloketones and nitriles under acidic or basic conditions.
Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often in the presence of catalysts.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from reactions involving this compound include sulfonamides, sulfonates, and other functionalized oxazole derivatives.
Scientific Research Applications
3-ethyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to study their function and interactions.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-ethyl-1,2-oxazole-5-sulfonyl chloride exerts its effects is primarily through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable sulfonamide or sulfonate linkages. These reactions can modify the structure and function of the target molecules, thereby influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-1,2-oxazole-5-sulfonyl chloride
- 3-ethyl-1,2-thiazole-5-sulfonyl chloride
- 3-ethyl-1,2-oxazole-4-sulfonyl chloride
Uniqueness
3-ethyl-1,2-oxazole-5-sulfonyl chloride is unique due to the specific positioning of the ethyl group and the sulfonyl chloride group on the oxazole ring. This unique structure imparts distinct reactivity and properties compared to similar compounds, making it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
2385478-45-3 |
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Molecular Formula |
C5H6ClNO3S |
Molecular Weight |
195.62 g/mol |
IUPAC Name |
3-ethyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H6ClNO3S/c1-2-4-3-5(10-7-4)11(6,8)9/h3H,2H2,1H3 |
InChI Key |
OMGSFPANXKQCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
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